Product packaging for Mead acid ethanolamide(Cat. No.:)

Mead acid ethanolamide

Cat. No.: B1235195
M. Wt: 349.5 g/mol
InChI Key: YKGQBEGMUSSPFY-WYTUUNCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Endocannabinoid System and Related Lipid Mediators

The endocannabinoid system (ECS) is a complex and crucial signaling network in the mammalian body. mdpi.com It comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. mdpi.com The best-studied endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comnih.gov These lipid mediators are synthesized "on-demand" from fatty acid precursors and play a vital role in regulating a plethora of physiological processes. mdpi.com

Mead acid ethanolamide fits into this system as an analogue of anandamide. nih.govnih.gov Both are N-acylethanolamines, a class of lipid mediators formed by the condensation of a fatty acid with ethanolamine (B43304). nih.govmdpi.com While anandamide is derived from the omega-6 fatty acid arachidonic acid, MAE is synthesized from the omega-9 fatty acid, Mead acid. nih.gov This distinction is particularly relevant in states of essential fatty acid deficiency, where the body compensates by producing Mead acid from oleic acid. nih.govwikipedia.org Consequently, the levels of MAE can fluctuate based on dietary intake of essential fatty acids.

MAE's interaction with the ECS is primarily through its binding to cannabinoid receptors. Research has shown that MAE acts as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors. nih.govscbt.com This interaction suggests that MAE can modulate the same signaling pathways as anandamide, potentially influencing processes such as pain perception, inflammation, and mood.

Historical Discovery and Early Characterization in Research

The discovery of anandamide in the early 1990s as the first identified endogenous cannabinoid ligand opened the floodgates for research into other related lipid molecules. nih.gov This led to the investigation of other N-acylethanolamides, including this compound.

Early research in the mid-1990s was pivotal in characterizing MAE. A significant study published in 1995 demonstrated that the chemically synthesized ethanolamide of Mead acid could act as a potential agonist at both CB1 and CB2 cannabinoid receptors. nih.gov This study found that MAE was equipotent to anandamide in competing for binding to human CB1 and CB2 receptors. nih.gov Furthermore, it was shown to be as effective as anandamide in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor, a key functional assay for cannabinoid receptor agonism. nih.gov

These initial findings were crucial as they established MAE as a novel eicosanoid and a legitimate candidate for an endogenous ligand of the cannabinoid receptors. nih.gov The research also highlighted that Mead acid could serve as a substrate for the enzymatic synthesis of its ethanolamide in rat and human hippocampal membranes, with an efficiency comparable to that of arachidonic acid for anandamide synthesis. nih.govnih.gov

Significance as an Endogenous N-Acylethanolamide in Biological Systems

The significance of this compound as an endogenous N-acylethanolamide stems from its role as a signaling molecule within the endocannabinoid system and beyond. N-acylethanolamines (NAEs) are a class of lipid signaling molecules derived from the precursor N-acylphosphatidylethanolamine (NAPE). researchgate.net They are involved in a wide array of biological processes, and their effects are often dependent on the nature of their fatty acyl group. mdpi.com

MAE, being the ethanolamide of Mead acid, is particularly interesting due to its connection with essential fatty acid metabolism. nih.gov The presence of Mead acid, and by extension MAE, is often considered a biomarker for essential fatty acid deficiency. wikipedia.org This suggests that MAE may have specific physiological roles that become more prominent under certain nutritional conditions.

The biosynthesis of NAEs is a complex process. One major pathway involves the enzyme N-acyltransferase, which transfers an acyl group from a phospholipid to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). mdpi.comwikipedia.org NAPE is then cleaved by a specific phospholipase D (NAPE-PLD) to yield the NAE. researchgate.netwikipedia.org Alternative pathways for NAE synthesis also exist. wikipedia.org

The biological activities of MAE are primarily mediated through its interaction with cannabinoid receptors. nih.gov As an agonist for both CB1 and CB2 receptors, MAE has the potential to influence a wide range of physiological and pathological processes. nih.gov Its equipotency with anandamide in certain assays underscores its potential importance as an endogenous signaling molecule. nih.gov

Detailed Research Findings

FindingDetailsReference(s)
Receptor Binding Affinity This compound competes with the cannabinoid agonist CP55,940 for binding to both CB1 and CB2 receptors.
Agonist Potency MAE is equipotent to anandamide in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. nih.gov
Calcium Current Inhibition It inhibits N-type calcium currents, although with a lower potency than anandamide. nih.gov
Biosynthesis Mead acid and arachidonic acid are equally effective substrates for the enzymatic synthesis of their respective ethanolamides in rat and human hippocampal membranes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39NO2 B1235195 Mead acid ethanolamide

Properties

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

(5E,8E,11E)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9+,13-12+,16-15+

InChI Key

YKGQBEGMUSSPFY-WYTUUNCASA-N

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO

Isomeric SMILES

CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)NCCO

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Mead Acid Ethanolamide

Precursor Lipid Metabolism: Mead Acid (5,8,11-Eicosatrienoic Acid)

Mead acid, chemically known as 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid. Its synthesis in mammals is particularly notable under conditions of essential fatty acid deficiency (EFAD). nih.gov Mead acid ethanolamide is biosynthesized from Mead acid in a process that is as efficient as the synthesis of anandamide (B1667382) from arachidonic acid. nih.gov

Endogenous Synthetic Routes of Mead Acid

The primary pathway for the endogenous production of Mead acid begins with oleic acid (18:1n-9). nih.gov This conversion becomes prominent when the dietary intake of essential fatty acids, such as linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), is insufficient. wikipedia.org Under such conditions, the body compensates by metabolizing oleic acid to produce Mead acid. wikipedia.org

The transformation of oleic acid into Mead acid is carried out by the same enzymatic machinery responsible for the metabolism of omega-3 and omega-6 fatty acids. tuscany-diet.net This process involves a series of desaturation and elongation reactions. The key enzymes in this cascade are Δ6-desaturase, elongase 5, and Δ5-desaturase. researchgate.net

The enzymes exhibit a higher affinity for omega-3 and omega-6 fatty acids. Consequently, the synthesis of Mead acid is minimal when these essential fatty acids are abundant due to competitive inhibition. tuscany-diet.net In a state of essential fatty acid deficiency, this competition is reduced, allowing for the increased production of Mead acid. tuscany-diet.net The process unfolds as follows: oleic acid is first desaturated by Δ6-desaturase, then elongated, and finally desaturated again by Δ5-desaturase to form Mead acid. tuscany-diet.net

Enzymatic Cascade for Mead Acid Synthesis
StepSubstrateEnzymeProduct
1Oleic Acid (18:1n-9)Δ6-Desaturase18:2n-9
218:2n-9Elongase 520:2n-9
320:2n-9Δ5-DesaturaseMead Acid (20:3n-9)

Research has identified alternative pathways for the synthesis of Mead acid. One such pathway involves the initial elongation of oleic acid (18:1n-9) to 20:1n-9, followed by desaturation to 20:2n-9, and a final desaturation step to yield Mead acid (20:3n-9). nih.gov Studies involving siRNA-mediated knockdown of the enzymes have elucidated two potential routes for Mead acid synthesis. nih.gov

Pathway 1: 18:1n-9 → (Fads2) → 18:2n-9 → (Elovl5) → 20:2n-9 → (Fads1) → 20:3n-9 nih.govPathway 2: 18:1n-9 → (Elovl5) → 20:1n-9 → (Fads2) → 20:2n-9 → (Fads1) → 20:3n-9 nih.gov

Identified Pathways of Mead Acid Synthesis
PathwayInitial StepIntermediate 1Intermediate 2Final Product
Pathway 1Desaturation of Oleic Acid by Fads218:2n-9Elongation by Elovl5 to 20:2n-9Desaturation by Fads1 to Mead Acid
Pathway 2Elongation of Oleic Acid by Elovl520:1n-9Desaturation by Fads2 to 20:2n-9Desaturation by Fads1 to Mead Acid

Mead acid can also be synthesized de novo from non-lipid precursors. nih.gov Carbon sources such as acetate (B1210297) and sugars can be utilized in this process. nih.gov This classifies Mead acid as an endogenous polyunsaturated fatty acid, as its production is not solely reliant on dietary lipid intake. nih.gov

Regulatory Mechanisms of Mead Acid Biosynthesis in Experimental Models

The biosynthesis of Mead acid is tightly regulated, primarily by the availability of essential fatty acids. The enzyme Δ6-desaturase, which is the rate-limiting step in polyunsaturated fatty acid synthesis, has a significantly higher affinity for alpha-linolenic acid and linoleic acid than for oleic acid. nih.gov Therefore, the desaturation of oleic acid is strongly suppressed in the presence of adequate levels of these essential fatty acids. nih.gov A substantial decrease in both linoleic and alpha-linolenic acid is necessary for the significant formation of Mead acid. nih.gov

Interestingly, studies on cultured cells, such as NIH3T3 and Hepa1-6 cells, have revealed significant levels of Mead acid even under normal culture conditions. nih.gov This suggests that cells in culture may exist in a state of essential fatty acid deficiency, thereby promoting the synthesis of Mead acid. nih.govelsevierpure.com

Influence of Essential Fatty Acid Availability on Desaturase Specificity

The biosynthesis of Mead acid is intrinsically linked to the availability of essential fatty acids (EFAs), specifically linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid). nih.gov In mammals, the synthesis of long-chain polyunsaturated fatty acids (PUFAs) from LA, ALA, and the non-essential oleic acid (OA, an omega-9 fatty acid) is carried out by the same set of desaturase and elongase enzymes. nih.govtuscany-diet.net

However, the specificity of these enzymes, particularly the rate-limiting enzyme Δ6-desaturase, is not uniform across these substrates. nih.govresearchgate.net Δ6-desaturase exhibits a significantly higher affinity for ALA and LA compared to oleic acid. nih.govresearchgate.net Consequently, in a state of EFA sufficiency, the enzymatic pathway preferentially metabolizes LA and ALA, and the desaturation of oleic acid is highly suppressed due to competitive inhibition. nih.govtuscany-diet.net

During a state of essential fatty acid deficiency (EFAD), the reduced availability of LA and ALA removes this competitive inhibition. tuscany-diet.net The desaturase enzymes, no longer saturated with their preferred omega-3 and omega-6 substrates, begin to act on the more abundant oleic acid. tuscany-diet.netwikipedia.org This shift in enzyme activity initiates a biosynthetic cascade where oleic acid is elongated and desaturated to produce Mead acid (20:3, n-9). nih.govwikipedia.org Therefore, the presence of elevated levels of Mead acid in the blood and tissues is a well-established biochemical indicator of EFAD. tuscany-diet.netwikipedia.org

Two primary pathways for the synthesis of Mead acid from oleic acid have been identified, both involving the enzymes fatty acid desaturase 1 (Fads1), fatty acid desaturase 2 (Fads2), and elongase 5 (Elovl5). nih.govelsevier.com

Pathway 1: 18:1n-9 (Oleic acid) → (Fads2) → 18:2n-9 → (Elovl5) → 20:2n-9 → (Fads1) → 20:3n-9 (Mead acid). nih.govelsevier.com

Pathway 2: 18:1n-9 (Oleic acid) → (Elovl5) → 20:1n-9 → (Fads2) → 20:2n-9 → (Fads1) → 20:3n-9 (Mead acid). nih.govelsevier.com

Tissue-Specific Presence of Mead Acid in Research Animals and Cultured Cells

While Mead acid is primarily known as a marker for essential fatty acid deficiency, small amounts are present in various tissues of healthy, non-deficient adult humans and research animals. nih.gov Its distribution is widespread, although concentrations vary significantly between tissues. nih.govresearchgate.net In humans, quantifiable levels have been found in plasma (0.16%), serum (0.24%), blood vessels (0.1%), and the liver (0.2%). nih.gov

In research animals, Mead acid has been identified in muscle (1.42%), spleen (0.2%), cortical bone (0.36%), and brain tissue. nih.gov Notably high concentrations are found in cartilage, particularly in young animals and during fetal development, with values reported as high as 4.67% in growth plate cartilage. nih.govresearchgate.net This is hypothesized to be related to cartilage being an avascular tissue, which may limit its uptake of exogenous essential fatty acids. researchgate.net

Mead acid is also frequently detected in cell cultures. nih.gov Cultured cells, such as NIH3T3 and Hepa1-6, have been shown to contain significant levels of Mead acid, which suggests that standard cell culture conditions may induce a state of functional essential fatty acid deficiency. nih.govelsevier.com In one study, an EFAD state was deliberately induced in human umbilical vein endothelial cells, resulting in the pronounced emergence of Mead acid after one to two weeks of culture. pnas.org

Presence of Mead Acid in Various Tissues and Cells
Tissue/Cell TypeOrganismConditionReported Concentration (% of total fatty acids)Source
PlasmaHumanHealthy Adult0.16% nih.gov
SerumHumanHealthy Adult0.24% nih.gov
Blood VesselsHumanHealthy Adult0.1% nih.gov
LiverHumanHealthy Adult0.2% nih.gov
MuscleRatNot Specified1.42% nih.gov
SpleenRatNot Specified0.2% nih.gov
Growth Plate CartilageRatNot Specified4.67% nih.gov
Cortical BoneRatNot Specified0.36% nih.gov
NIH3T3 and Hepa1-6 CellsMouseStandard CultureSignificant Levels nih.gov
Human Umbilical Vein Endothelial CellsHumanInduced EFADEmerged and Pronounced pnas.org

Enzymatic Formation of this compound

Conjugation of Mead Acid with Ethanolamine (B43304)

This compound (MAE) is a bioactive lipid classified as an N-acylethanolamine (NAE). nih.govcymitquimica.com Its formation involves the enzymatic conjugation, or condensation, of mead acid with ethanolamine. nih.govcymitquimica.com This process is analogous to the biosynthesis of other well-characterized NAEs, such as the endocannabinoid anandamide, which is formed from arachidonic acid and ethanolamine. nih.gov

The primary pathway for the biosynthesis of NAEs in mammals begins with the transfer of a fatty acyl group from a phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE). researchgate.net This reaction creates an N-acyl-phosphatidylethanolamine (NAPE) intermediate. researchgate.netnih.gov Subsequently, a specific enzyme, N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), cleaves the NAPE molecule to release the N-acylethanolamine (in this case, this compound) and phosphatidic acid. nih.govuniprot.org Research has confirmed that Mead acid is an effective substrate for the enzymatic synthesis of its corresponding ethanolamide. nih.govnih.gov

Comparative Efficiency of MAE Biosynthesis in Rat and Human Hippocampal Membranes

The efficiency of this compound biosynthesis has been directly compared to that of anandamide (arachidonylethanolamide) in brain tissue. nih.gov A study utilizing P2 membranes from both rat and adult human hippocampi found that Mead acid and arachidonic acid were equally effective as substrates for the enzymatic formation of their respective ethanolamides. nih.govnih.gov This indicates that under conditions where Mead acid is available, such as in essential fatty acid deficiency, the enzymatic machinery in the hippocampus of both rats and humans can synthesize this compound as efficiently as it synthesizes anandamide from arachidonic acid. nih.govnih.gov

Catabolism and Degradation of N-Acylethanolamides

Role of Fatty Acid Amide Hydrolase (FAAH) in NAE Hydrolysis

The biological activity of N-acylethanolamides (NAEs), including this compound, is terminated through enzymatic degradation. The principal enzyme responsible for the catabolism of this class of lipids is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgresearchgate.net FAAH is an integral membrane enzyme belonging to the serine hydrolase family that catalyzes the hydrolysis of a wide range of fatty acid amides. wikipedia.orgresearchgate.netnih.gov

The hydrolytic action of FAAH breaks the amide bond of NAEs, releasing the corresponding free fatty acid and ethanolamine. nih.govreactome.org For instance, FAAH hydrolyzes anandamide to arachidonic acid and ethanolamine. researchgate.netreactome.org Given that FAAH is the primary catabolic enzyme for the NAE class of bioactive lipids, it is responsible for regulating the magnitude and duration of their signaling. wikipedia.orgreactome.org As an N-acylethanolamine, this compound is a substrate for FAAH-mediated hydrolysis.

Other Putative Enzymatic Degradation Pathways in Experimental Settings

While fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) are established as primary enzymes in the degradation of N-acylethanolamines (NAEs), including this compound, experimental research has suggested the existence of other putative enzymatic pathways. These alternative routes of metabolism are of significant interest, particularly in contexts where the primary enzymes may be inhibited or absent. Investigations, often drawing parallels from the metabolism of the more extensively studied N-arachidonoylethanolamine (anandamide), have pointed towards several other enzyme families that could potentially hydrolyze this compound.

In experimental models, particularly those involving the genetic or pharmacological inactivation of FAAH, the metabolic landscape of NAEs has been observed to shift, revealing the activity of previously less apparent degradation pathways. For instance, studies on FAAH knockout mice have led to the discovery of novel metabolites, such as phosphorylcholine (B1220837) derivatives of NAEs, indicating the involvement of as-yet-unidentified enzymes in their formation. While these studies have not focused specifically on this compound, the structural similarity to other NAEs suggests that it may also be a substrate for these alternative pathways.

Further research has implicated other hydrolases in the breakdown of NAEs. Although direct evidence for this compound is limited, the substrate promiscuity of certain enzymes makes them candidates for its degradation. The following table summarizes enzymes that have been implicated in the degradation of other N-acylethanolamines in experimental settings and are therefore considered putative enzymes for this compound degradation.

Putative Enzyme/PathwayExperimental Model/SettingKey Findings/Observations
N-acylethanolamine-hydrolyzing acid amidase (NAAA)Various cell and tissue preparationsPrimarily hydrolyzes N-palmitoylethanolamide and N-oleoylethanolamide, but could potentially act on other NAEs.
Lysosomal enzymesSubcellular fractionation studiesCathepsins and other lysosomal hydrolases have been shown to degrade NAEs, suggesting a role in cellular turnover.
Cytochrome P450 enzymesIn vitro microsomal assaysThese enzymes are known to metabolize a wide range of lipids and could potentially oxidize this compound.
Lipoxygenases (LOX)In vitro enzymatic assays with anandamideWhile primarily known for oxygenation, some LOX isoforms may be involved in the initial steps of NAE degradation. researchgate.net

Receptor Interactions and Signaling Mechanisms of Mead Acid Ethanolamide

Cannabinoid Receptor Agonism and Binding Characteristics

Mead acid ethanolamide functions as an agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting distinct binding affinities and efficacies at these two receptor subtypes.

Affinity and Efficacy at Cannabinoid Receptor Type 1 (CB1)

Studies have determined the binding affinity of this compound for the human CB1 receptor. In membrane preparations from L cells expressing the human CB1 receptor, this compound has a dissociation constant (Kd) of 753 nM medchemexpress.com. Research indicates that it is equipotent to anandamide (B1667382) in its ability to compete for binding to the CB1 receptor nih.gov.

Affinity and Efficacy at Cannabinoid Receptor Type 2 (CB2)

At the human CB2 receptor, this compound displays a different binding affinity compared to the CB1 receptor. In membrane preparations from ATt-20 cells that express the human CB2 receptor, it has a dissociation constant (Kd) of 1810 nM medchemexpress.com. Despite this difference in affinity, it is considered equipotent to anandamide in competing for binding at the CB2 receptor nih.gov.

Competitive Binding Studies with Reference Cannabinoids in Membrane Preparations

Competitive binding assays are crucial for characterizing the interaction of a ligand with its receptor. In these studies, this compound has been shown to compete with the potent synthetic cannabinoid agonist [3H]CP55,940 for binding to both human CB1 and CB2 receptors nih.gov. The equipotency observed with anandamide in these competitive binding studies underscores its significant interaction with the cannabinoid receptors nih.gov.

ParameterReceptorCell LineValueReference
Binding Affinity (Kd)Human CB1L cells753 nM medchemexpress.com
Binding Affinity (Kd)Human CB2ATt-20 cells1810 nM medchemexpress.com
Competitive BindingHuman CB1 & CB2L cells & ATt-20 cellsEquipotent to Anandamide nih.gov

Downstream Intracellular Signaling Cascades

The binding of this compound to cannabinoid receptors initiates a cascade of intracellular signaling events. These events are characteristic of G-protein coupled receptor activation and include the modulation of adenylyl cyclase activity and ion channel function.

Inhibition of Forskolin-Stimulated cAMP Accumulation

A key signaling pathway for CB1 and CB2 receptors is the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). Forskolin is a potent activator of adenylyl cyclase, and its effects can be counteracted by agonists of Gi/o-coupled receptors like the cannabinoid receptors. This compound has been demonstrated to inhibit forskolin-stimulated cAMP accumulation in cells expressing cannabinoid receptors. In Chinese Hamster Ovary (CHO) cells expressing the human CB1 receptor (CHO-hCB1), it exhibits an IC50 of 431 nM medchemexpress.com. In cells expressing the human CB2 receptor (CHO-hCB2), the IC50 is 156 nM medchemexpress.com. Notably, its potency in inhibiting cAMP accumulation in cells with the CB1 receptor is comparable to that of anandamide nih.gov.

Modulation of N-type Calcium Currents in Cellular Assays

Beyond the modulation of cAMP, cannabinoid receptor activation can also influence ion channel activity. This compound has been shown to inhibit N-type calcium currents in a concentration-dependent manner. In cellular assays, it produces a half-maximal inhibition of these currents at a concentration of 124 ± 19 nM medchemexpress.com. However, its potency in this regard is lower than that of anandamide nih.gov.

ParameterReceptor/ChannelCell LineValueReference
IC50 (cAMP Inhibition)Human CB1CHO-hCB1431 nM medchemexpress.com
IC50 (cAMP Inhibition)Human CB2CHO-hCB2156 nM medchemexpress.com
Half-maximal InhibitionN-type Calcium Currents-124 ± 19 nM medchemexpress.com

Molecular Mechanisms of Receptor Interaction

The engagement of this compound with its target receptors is a finely tuned process dictated by fundamental chemical interactions. These interactions ensure the stability of the ligand-receptor complex and initiate downstream signaling cascades. The primary forces at play are hydrogen bonds and hydrophobic interactions, which are crucial for the molecular recognition and binding affinity of this lipid signaling molecule.

Role of Hydrogen Bonding and Hydrophobic Interactions in Ligand Binding

The binding of a ligand to its receptor is stabilized by weak intermolecular forces, prominently including hydrogen bonding and hydrophobic interactions. nih.govnih.gov These forces are critical in ensuring that the ligand fits snugly and remains in the binding pocket of the protein, allowing for a biological response to be triggered. nih.gov

In the case of this compound, its structure is amphipathic, meaning it has both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. The ethanolamide head group contains a hydroxyl (-OH) and an amide (-NH) group, both of which can act as hydrogen bond donors and acceptors. lipidmaps.org This allows the "head" of the molecule to form specific hydrogen bonds with amino acid residues in the receptor's binding site. researchgate.netmdpi.com These hydrogen bonds are directional and play a significant role in orienting the ligand correctly within the binding pocket. researchgate.net

Influence of Fatty Acid Chain Elongation on Receptor Specificity and Conformational Changes

The structure of the fatty acid component of N-acyl ethanolamides, including its length and degree of unsaturation, is a key determinant of receptor specificity. mdpi.com Specific receptor proteins can distinguish between different fatty acid ethanolamides based on these structural differences, which in turn dictates whether the compound acts as an agonist or antagonist. mdpi.com

Research on analogues of other fatty acid ethanolamides, such as palmitoyl ethanolamide, has shown that altering the length of the fatty acid chain can render the compounds inactive at cannabinoid receptors. nih.gov This suggests that there is an optimal chain length for effective binding. The 20-carbon chain of Mead acid, with its specific pattern of three cis-double bonds, is critical for its recognition by and activation of CB1 and CB2 receptors. nih.govcaymanchem.com

The process of fatty acid chain elongation, which in nature can add two-carbon units to a fatty acid, would result in a different N-acyl ethanolamide. frontiersin.orgbiorxiv.org Such a change in length would alter the way the molecule fits within the hydrophobic binding pocket of the receptor. This alteration can affect the receptor's conformational state, influencing its ability to couple with intracellular G-proteins and initiate signaling. The precise length and flexibility of the Mead acid chain are what allow it to induce the specific conformational change in CB1 and CB2 receptors required for agonistic activity. Any significant deviation from this structure, either through elongation, shortening, or altering the double bonds, would likely reduce binding affinity and functional potency. nih.gov

Kinetic Profile of Receptor Engagement in Research Models

The interaction of this compound with cannabinoid receptors has been quantified in various research models. It acts as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors. nih.govtum.de Studies using cell membranes expressing human cannabinoid receptors have determined its binding affinity (Ki), which is a measure of how tightly the ligand binds to the receptor.

In competitive binding assays with the potent cannabinoid agonist [3H]CP55,940, this compound demonstrated a binding affinity comparable to that of the well-known endocannabinoid anandamide. nih.govnih.gov Specifically, in L cells expressing the human CB1 receptor, the Ki value for this compound was found to be 753 nM. lipidmaps.orgcaymanchem.com In ATt-20 cells expressing the human CB2 receptor, it binds with a Ki value of 1,810 nM. lipidmaps.orgcaymanchem.com

Functionally, this compound has been shown to be equipotent to anandamide in its ability to inhibit the production of cyclic AMP (cAMP) in cells expressing the CB1 receptor. nih.govtum.de However, it was found to be less potent than anandamide in its ability to inhibit N-type calcium currents, indicating subtle differences in its signaling profile. nih.govtum.de

Below is a data table summarizing the kinetic parameters of this compound at human cannabinoid receptors.

ReceptorCell ModelKi (nM)Reference
Human CB1L cells753 lipidmaps.orgcaymanchem.com
Human CB2ATt-20 cells1,810 lipidmaps.orgcaymanchem.com

Biological Functions and Physiological Roles of Mead Acid Ethanolamide in Non Clinical Models

Role in Lipid Homeostasis and Fatty Acid Deficiency States

The emergence of Mead acid ethanolamide is directly tied to conditions of essential fatty acid deficiency (EFAD), where the body's lipid homeostasis is altered. The synthesis of its precursor, Mead acid, is a key indicator of this state.

While this compound itself is not typically measured as a biomarker, its precursor, Mead acid (MA), is a well-established indicator of essential fatty acid deficiency in animal models. nih.gov In states of EFA deficiency, where the dietary intake of linoleic acid (omega-6) and α-linolenic acid (omega-3) is insufficient, the body compensates by synthesizing the omega-9 Mead acid from oleic acid. wikipedia.org This metabolic shift leads to an accumulation of Mead acid in various tissues. nih.gov

The ratio of trienoic acids (like Mead acid) to tetraenoic acids (like arachidonic acid) in plasma or tissues is a critical diagnostic tool. nih.gov An elevated triene-to-tetraene ratio (specifically, a Mead acid to arachidonic acid ratio greater than 0.2) is widely considered a definitive biochemical marker of EFAD. virginia.edu This increase in Mead acid provides the necessary substrate for the potential endogenous synthesis of this compound. nih.govnih.gov

In experimental systems mimicking EFA deficiency, Mead acid serves a compensatory role by being incorporated into cell membrane phospholipids (B1166683). This integration helps to maintain the physical properties of the membrane, such as fluidity and integrity, which are crucial for cellular function and are normally maintained by essential polyunsaturated fatty acids. researchgate.net The elevation of Mead acid in tissue phospholipids signifies an adaptive response to the absence of essential fatty acids. This incorporation into membrane phospholipids also creates the direct substrate pool from which Mead acid can be cleaved and converted into this compound. nih.govresearchgate.net

Involvement in Organ and Cellular Physiology in Research Settings

Research in non-clinical models has begun to uncover the influence of this compound and its precursor on specific organ systems and cellular activities.

Direct research in animal models has implicated this compound in hepatic processes. A chemical screen using a zebrafish model of liver development found that MEA, acting as a cannabinoid receptor agonist, increased liver size. biologists.com

The precursor, Mead acid, is also heavily involved in liver lipid metabolism. Studies in rat hepatocytes show that Mead acid is distributed to the liver, where it is oxidized and esterified into various lipid classes, including phospholipids and triacylglycerols. nih.gov In hepatocytes from EFA-deficient rats, Mead acid was found to be elongated to other fatty acids, demonstrating its active role in the liver's metabolic pathways under these conditions. nih.gov The presence and metabolism of Mead acid in the liver underscore its physiological significance in maintaining lipid homeostasis in this organ.

CompoundModel SystemObserved Effect on LiverReference
This compoundZebrafishIncreased liver size (acting as a cannabinoid agonist) biologists.com
Mead AcidRat HepatocytesOxidized, esterified into phospholipids and triacylglycerols, and elongated nih.gov
Mead AcidGeneral Animal ModelsDistributed to the liver to help maintain lipid metabolism

While direct studies on the effects of this compound on the spleen are limited, its precursor, Mead acid, is known to be distributed to the spleen in animal models. nih.gov The spleen is a key organ of the immune system and contains a high density of CB2 cannabinoid receptors, which are targets for this compound. karger.com The presence of Mead acid in the spleen is considered physiologically significant and is thought to support immune function. Given that MEA is an agonist for CB2 receptors, which are abundant in the spleen, it is plausible that it plays a role in modulating immune responses within this organ, although this requires further investigation. nih.gov

Research has demonstrated that Mead acid, the precursor to this compound, can modulate the activity of bone-forming cells. wikipedia.org In experimental systems, Mead acid has been found to decrease osteoblastic activity. wikipedia.org Studies using a mouse osteoblast cell line (MC3T3-E1) and goldfish scales showed that Mead acid significantly suppressed the activity of alkaline phosphatase, a marker for osteoblastic activity. nih.govresearchgate.net This effect suggests a potential role for Mead acid in conditions where the inhibition of bone formation might be desirable. wikipedia.org

Experimental SystemCompound TestedConcentration/ConditionsKey FindingReference
Mouse Osteoblast Cell Line (MC3T3-E1)Mead AcidNot specifiedSuppressed osteoblastic activity nih.gov
Goldfish ScalesMead Acid1-100 μMSignificantly suppressed osteoblastic activity (measured by alkaline phosphatase) researchgate.net

Research into Biological Activity in Disease Models (Excluding Clinical Human Trials)

Investigation of Anti-Proliferative Effects in In Vitro Cancer Cell Lines

The ethanolamide of Mead acid, along with its parent compound, has been investigated for its effects on cancer cell proliferation. Studies have shown that these compounds can exhibit cytostatic, rather than apoptotic, effects in certain cancer cell lines.

Specifically, Mead acid has been found to inhibit the proliferation of KPL-1 human breast cancer cells. This suggests a potential to slow the growth of certain types of cancer cells without directly inducing cell death. Similarly, the related N-acylethanolamine, anandamide (B1667382) (arachidonoyl ethanolamide), has demonstrated anti-proliferative effects in human hepatocellular carcinoma cells by causing cell cycle arrest. nih.gov Other omega-3 fatty acid ethanolamides, such as EPEA and DHEA, have also shown potent anti-proliferative effects in prostate cancer cell lines. nih.gov

Table 1: In Vitro Anti-Proliferative Effects of Mead Acid and Related Ethanolamides

Compound Cell Line Cancer Type Observed Effect
Mead Acid KPL-1 Human Breast Cancer Inhibited proliferation (cytostatic)
Anandamide (AEA) Huh7 Human Hepatocellular Carcinoma Inhibited proliferation, induced G1-S cell cycle arrest nih.gov
EPEA & DHEA LNCaP & PC3 Human Prostate Cancer Greater anti-proliferative potency than parent fatty acids nih.gov

Impact on Tumor Growth in Pre-Clinical Animal Models

In pre-clinical animal studies, dietary supplementation with Mead acid has been shown to suppress tumor growth. In a study involving nude mice with transplanted KPL-1 human breast cancer tumors, Mead acid supplementation led to reduced tumor growth. This in vivo result complements the in vitro findings, suggesting that the cytostatic effects observed in cell cultures may translate to a reduction in tumor development in a living organism.

Role in Inflammatory Processes via its Precursor's Metabolites

The biological activities of this compound are closely linked to the metabolism of its precursor, Mead acid. Mead acid can be converted into a range of signaling molecules by the same enzymes that process other polyunsaturated fatty acids like arachidonic acid. nih.govresearchgate.net

Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) metabolize Mead acid into various hydroxylated and hydroperoxylated derivatives. atamanchemicals.com

Lipoxygenases (LOX): The 5-lipoxygenase (5-LOX) enzyme converts Mead acid into 5-hydroperoxyeicosatrienoic acid (5-HpETrE), which is then reduced to 5-hydroxyeicosatrienoic acid (5-HETrE). atamanchemicals.comwikipedia.org Other LOX enzymes, like 12/15-LOX, can produce different isomers, such as 12-HETrE in human platelets. nih.gov

Cyclooxygenases (COX): Both COX-1 and COX-2 can act on Mead acid, although the conversion is slower compared to their preferred substrate, arachidonic acid. nih.gov This process yields metabolites like 11-HETrE and 13-HETrE, but notably, it does not produce the ring-structured prostaglandins (B1171923) that are characteristic of arachidonic acid metabolism. nih.gov

Further metabolism of the initial LOX products yields potent bioactive lipids.

Leukotrienes: The intermediate 5-HpETrE can be converted into leukotriene A3 (LTA3). This can then be conjugated with glutathione (B108866) to form leukotriene C3 (LTC3), which is subsequently metabolized to leukotriene D3 (LTD3). nih.govwikipedia.orgwikiwand.com This series of leukotrienes is referred to as the 3-series, distinguishing them from the 4-series derived from arachidonic acid. nih.gov

Oxo-Eicosatrienoic Acids: The metabolite 5-HETrE can be further oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatrienoic acid (5-oxo-ETrE). atamanchemicals.comwikipedia.orgfrontiersin.org This compound is a potent chemoattractant for immune cells like neutrophils and eosinophils, suggesting it plays a role in inflammatory responses. frontiersin.orgnih.govresearchgate.net Its activity is comparable to its arachidonic acid-derived counterpart, 5-oxo-ETE. atamanchemicals.comwikipedia.org

The eicosanoids derived from Mead acid have distinct structural differences from those derived from arachidonic acid, which has significant functional implications. Arachidonic acid is an omega-6 fatty acid with four double bonds, while Mead acid is an omega-9 fatty acid with three. atamanchemicals.com This structural variance is key to their different metabolic fates.

Table 2: Comparative Eicosanoid Profiles of Mead Acid vs. Arachidonic Acid

Precursor Fatty Acid Key Enzyme Primary Metabolites Structural Series Notes
Mead Acid 5-Lipoxygenase 5-HETrE, 5-oxo-ETrE, LTC3, LTD3 nih.govatamanchemicals.comwikipedia.org 3-Series Leukotrienes nih.gov Lacks the necessary double bond to form 4-series leukotrienes like LTB4. nih.gov
Arachidonic Acid 5-Lipoxygenase 5-HETE, 5-oxo-ETE, LTA4, LTB4, LTC4 wikipedia.orgnih.gov 4-Series Leukotrienes nih.gov A primary precursor for potent pro-inflammatory mediators.
Mead Acid Cyclooxygenase 11-HETrE, 13-HETrE nih.gov Acyclic Products Does not form prostaglandins due to the absence of a key double bond. nih.govnih.gov
Arachidonic Acid Cyclooxygenase Prostaglandins (e.g., PGH2), Thromboxanes atamanchemicals.comresearchgate.net Prostanoids Forms characteristic five-membered ring structures. nih.gov

This comparative analysis highlights that while Mead acid can be processed by the same enzymatic pathways as arachidonic acid, the resulting lipid mediators are structurally distinct, leading to a different biological activity profile. nih.gov

Analytical Methodologies and Research Techniques for Mead Acid Ethanolamide

Sample Preparation and Extraction Protocols for Lipidomics

The accurate analysis of MAE in biological matrices begins with robust sample preparation and lipid extraction. These initial steps are critical for removing contaminants and concentrating the analyte of interest.

Lipid extraction from biological samples like tissues, plasma, or cells is a fundamental step in lipidomics. mdpi.comnih.gov Common methods are based on the principle of using organic solvents to dissolve lipids. mdpi.com The Folch and Bligh-Dyer methods, which utilize chloroform-methanol-water mixtures, are widely used protocols. frontiersin.org However, alternative methods have been developed to address limitations such as the use of toxic solvents and to improve the extraction of specific lipid classes. frontiersin.org For instance, methyl-tert-butyl ether (MTBE) based extraction offers a less toxic alternative and facilitates a cleaner separation of lipids. frontiersin.orgnih.gov

The choice of extraction method can significantly impact the recovery of different lipid species. Therefore, it is essential to select a protocol that is optimized for the specific lipid class and biological matrix under investigation. To ensure accurate quantification, internal standards, which are structurally similar but non-endogenous lipids, are added to the sample before extraction. nih.govlipidmaps.org These standards help to correct for any loss of the analyte during the sample preparation process. lipidmaps.org

For targeted lipidomics, where specific lipid classes are of interest, Solid-Phase Extraction (SPE) is often employed after the initial liquid-liquid extraction. mdpi.com SPE allows for the fractionation and enrichment of low-abundance lipids like MAE, enhancing the sensitivity and selectivity of the subsequent analysis. mdpi.com

Table 1: Comparison of Common Lipid Extraction Methods

Extraction MethodSolventsKey AdvantagesKey Disadvantages
Modified Folch Chloroform, Methanol, WaterWell-established and widely used.Uses toxic chloroform; may not be optimal for all lipid classes. frontiersin.orgnih.gov
Modified Bligh & Dyer Chloroform, Methanol, WaterSimilar to Folch, effective for a broad range of lipids.Also uses toxic chloroform. frontiersin.orgnih.gov
Methyl-tert-butyl ether (MTBE) MTBE, Methanol, WaterLess toxic than chloroform; provides cleaner sample collection. frontiersin.orgnih.govMTBE is a more expensive solvent. nih.gov
Butanol/Methanol (BUME) Butanol, MethanolEffective for lipid extraction.Difficult to evaporate butanol, which can limit high-throughput applications. nih.gov

Quantitative Analytical Approaches for MAE Detection

Following extraction, sophisticated analytical techniques are employed to detect and quantify MAE. Mass spectrometry coupled with chromatography is the cornerstone of these quantitative approaches.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipid Mediator Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of endocannabinoids and related N-acylethanolamines like MAE in biological samples. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in complex matrices. nih.govnih.gov

In a typical LC-MS/MS workflow, the lipid extract is first separated by liquid chromatography, often using a C18 or C8 reversed-phase column. nih.govlcms.cz The separated lipids are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for N-acylethanolamines, which tend to ionize efficiently in the positive ion mode. lipidmaps.org The mass spectrometer then detects and fragments the ions, providing both molecular weight and structural information, which allows for the specific identification and quantification of MAE. lipidmaps.org The use of multiple reaction monitoring (MRM) further enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions unique to MAE. lcms.cz

Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) in Fatty Acid Profiling Research

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for fatty acid analysis. nih.gov For the analysis of fatty acids and their derivatives, derivatization is often required to increase their volatility. nih.govlipidmaps.org Fatty acids are commonly converted to their pentafluorobenzyl (PFB) esters, which can then be analyzed by GC-MS with negative chemical ionization (NCI). nih.govlipidmaps.org

Strategies for Differentiation and Quantification of Isomers

A significant analytical challenge in lipidomics is the differentiation of isomers, which are molecules with the same chemical formula but different structures. MAE can have several structural isomers, and distinguishing between them is crucial for accurate biological interpretation.

Chromatographic separation is a key strategy for resolving isomers. By optimizing the liquid chromatography conditions, such as using gradient elution with reversed-phase columns (e.g., C18), it is possible to separate MAE from its isomers.

Mass spectrometry also provides tools for isomer differentiation. High-resolution mass spectrometry can provide highly accurate mass measurements to confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can generate unique fragmentation patterns for different isomers, allowing for their specific identification. qut.edu.au By comparing the fragmentation spectra of the unknown analyte to that of a synthetic standard, researchers can confidently identify and quantify specific isomers.

In Vitro and Ex Vivo Experimental Models

To understand the biological function of MAE, researchers utilize various experimental models to study its interactions with cellular components, particularly cannabinoid receptors.

Cell Culture Systems for Receptor Binding and Functional Assays (e.g., L cells, AtT-20 cells)

Cell culture systems provide a controlled environment to investigate the molecular mechanisms of MAE action. L cells and AtT-20 cells are two cell lines that have been instrumental in studying cannabinoid receptor binding and function. nih.gov

These cells can be engineered to express specific cannabinoid receptors, such as the human CB1 or CB2 receptors. nih.govresearchgate.net Researchers can then perform radioligand binding assays to determine the affinity of MAE for these receptors. In these assays, a radiolabeled cannabinoid ligand is used to compete with unlabeled MAE for binding to the receptors. nih.gov By measuring the displacement of the radioligand, the binding affinity (Ki) of MAE can be calculated. caymanchem.com

Functional assays are also conducted in these cell lines to assess the efficacy of MAE as a receptor agonist. For example, the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation is a common functional assay for CB1 receptor activation. nih.govresearchgate.net Studies have shown that MAE can inhibit cAMP accumulation in cells expressing the CB1 receptor, indicating its role as an agonist. nih.gov

Table 2: Cell Lines Used in Mead Acid Ethanolamide Research

Cell LineReceptor ExpressionType of AssayKey Findings
L cells Human CB1 receptorRadioligand binding assayMAE is equipotent to anandamide (B1667382) in competing for binding to the CB1 receptor. nih.gov
AtT-20 cells Human CB2 receptorRadioligand binding assayMAE is equipotent to anandamide in competing for binding to the CB2 receptor. nih.gov
AtT-20 cells CB1 receptorFunctional assay (inhibition of Q-type calcium channels)The CB1 receptor, when expressed in these cells, mediates the inhibition of Q-type calcium channels. researchgate.net
CHO-hCB1 cells Human CB1 receptorFunctional assay (cAMP accumulation)MAE inhibits cAMP accumulation with an IC50 of 431 nM. medchemexpress.com
CHO-hCB2 cells Human CB2 receptorFunctional assay (cAMP accumulation)MAE inhibits cAMP accumulation with an IC50 of 156 nM. medchemexpress.com

Membrane Preparations for Enzymatic Synthesis and Receptor Interaction Studies

The study of MEA's biological functions necessitates the use of specialized membrane preparations that retain enzymatic activity and receptor integrity. For investigating its enzymatic synthesis, researchers have successfully utilized P2 membrane preparations from rat and adult human hippocampus. Current time information in Bangalore, IN.nih.gov These crude mitochondrial and synaptosomal membrane fractions are rich in the enzymes responsible for the biosynthesis of N-acylethanolamines. Studies have shown that Mead Acid is an effective substrate for the enzymatic formation of its corresponding ethanolamide in these hippocampal membrane preparations, demonstrating comparable efficacy to the synthesis of anandamide from arachidonic acid. Current time information in Bangalore, IN.nih.gov In contrast, palmitic acid has been shown to be an ineffective substrate under similar conditions. Current time information in Bangalore, IN.nih.gov

For receptor interaction studies, particularly binding assays, plasma membranes from cultured cells heterologously expressing cannabinoid receptors are the standard. Current time information in Bangalore, IN.nih.govnih.gov Commonly used systems include membranes prepared from L cells expressing the human CB1 receptor and ATt-20 cells expressing the human CB2 receptor. Current time information in Bangalore, IN.nih.gov These preparations allow for the direct assessment of MEA's binding affinity and potency at specific cannabinoid receptor subtypes. In such assays, chemically synthesized MEA has been shown to be equipotent to anandamide in competing for the binding of the potent cannabinoid agonist [3H]CP55,940. Current time information in Bangalore, IN.nih.govnih.gov

Membrane Preparation Application Key Findings
Rat and Human Hippocampal P2 MembranesEnzymatic Synthesis StudiesMead Acid is an efficient substrate for MEA synthesis, comparable to arachidonic acid for anandamide synthesis. Current time information in Bangalore, IN.nih.gov
L Cell Plasma Membranes (expressing human CB1 receptor)Receptor Binding AssaysMEA is equipotent to anandamide in competing for binding to the CB1 receptor. Current time information in Bangalore, IN.nih.gov
ATt-20 Cell Plasma Membranes (expressing human CB2 receptor)Receptor Binding AssaysMEA is equipotent to anandamide in competing for binding to the CB2 receptor. Current time information in Bangalore, IN.nih.gov

Synthetic Approaches for Research-Grade Compound Production

The availability of high-purity MEA is a prerequisite for accurate and reproducible research into its physiological roles. Both enzymatic and chemical synthesis routes are employed to produce research-grade MEA.

Chemical Synthesis from Mead Acid and Ethanolamine (B43304)

The most common method for producing research-grade MEA is through the chemical coupling of Mead Acid and ethanolamine. nih.govresearchgate.net This is typically a two-step process designed to achieve high yields and purity. The initial step involves the activation of the carboxylic acid group of Mead Acid. This is often accomplished by converting Mead Acid into its more reactive acyl chloride intermediate using a reagent such as oxalyl chloride or thionyl chloride in an anhydrous solvent. nih.gov

In the second step, the activated Mead Acid is reacted with ethanolamine. nih.gov The ethanolamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the stable amide bond of MEA. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent the oxidation of the polyunsaturated fatty acid. google.com For analogous N-acylethanolamine syntheses, a molar excess of ethanolamine is sometimes used to drive the reaction to completion. nih.gov

Alternative approaches, such as enzymatic synthesis using lipases, have also been explored for other fatty acid ethanolamides and could potentially be adapted for MEA production. rasayanjournal.co.in

Considerations for Purity in Academic Research Applications

The purity of MEA used in academic research is of paramount importance to ensure that observed biological effects are attributable to the compound itself and not to contaminants. A purity of ≥98% is often cited as the benchmark for research-grade MEA. jove.com

Several analytical techniques are employed to verify the purity and structural integrity of synthesized MEA. Thin-layer chromatography (TLC) is a common method for initial purity assessment. For N-acylethanolamides, a typical mobile phase consists of a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 80:20:2 v/v/v), with visualization of the separated compounds achieved using iodine staining. nih.gov

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for definitive purity analysis and structural confirmation. nih.gov Reversed-phase HPLC with a C18 or C8 column is typically used to separate MEA from any unreacted starting materials or byproducts. nih.gov The identity of the compound is then confirmed by its mass-to-charge ratio using mass spectrometry. It is also crucial to ensure the absence of isomeric impurities, which can be challenging to separate and may possess different biological activities.

Given the polyunsaturated nature of MEA, stability is another critical consideration. To prevent oxidation, research-grade MEA is typically stored in a solution, such as ethanol, at low temperatures (-20°C or -80°C) under an inert atmosphere. sigmaaldrich.com

Analytical Technique Purpose Typical Parameters
Thin-Layer Chromatography (TLC)Initial Purity AssessmentMobile Phase: Chloroform:Methanol:Ammonium Hydroxide (80:20:2); Visualization: Iodine Staining. nih.gov
High-Performance Liquid Chromatography (HPLC)Purity Quantification and SeparationColumn: C18 or C8; Mobile Phase: Acetonitrile/Water with formic acid gradient. nih.gov
Mass Spectrometry (MS)Structural ConfirmationAnalysis of mass-to-charge ratio to confirm molecular weight. nih.gov

Comparative Biochemistry and Structure Activity Relationships of N Acylethanolamides

Comparison with Anandamide (B1667382) (N-Arachidonoylethanolamide, AEA)

Mead acid ethanolamide and Anandamide (N-arachidonoylethanolamide, AEA) are both endogenous N-acylethanolamides (NAEs), a class of lipid signaling molecules. wikipedia.orgwikipedia.org Their fundamental structure consists of a long-chain fatty acid linked to an ethanolamine (B43304) headgroup via an amide bond. encyclopedia.pub The key distinction lies in the degree of unsaturation of their respective fatty acid chains. nih.gov

Anandamide is derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid with four cis-double bonds at the 5, 8, 11, and 14 positions (20:4, n-6). wikipedia.orgnih.gov this compound is derived from Mead acid, which is also a 20-carbon fatty acid but contains only three cis-double bonds at the 5, 8, and 11 positions (20:3, n-9). nih.govnih.gov Notably, the first three double bonds of both molecules are in identical positions, a structural similarity that is crucial for their interaction with cannabinoid receptors. nih.gov The primary structural difference is the absence of the fourth double bond at the 14th position in this compound. wikipedia.orgnih.gov

Table 1: Structural Comparison of this compound and Anandamide

Feature This compound Anandamide (AEA)
Parent Fatty Acid Mead Acid Arachidonic Acid
Carbon Chain Length 20 20
Number of Double Bonds 3 4
Double Bond Positions 5, 8, 11 5, 8, 11, 14

| Chemical Formula | C₂₂H₃₉NO₂ | C₂₂H₃₇NO₂ |

Despite the difference in their number of double bonds, this compound exhibits pharmacological properties at cannabinoid receptors that are remarkably similar to those of anandamide. Research has identified this compound as an endogenous agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors. nih.gov Studies involving competitive binding assays with the potent cannabinoid agonist [³H]CP55,940 have shown that this compound is equipotent to anandamide in displacing the radioligand from both human CB1 and CB2 receptors. nih.govnih.gov

Table 2: Comparative Receptor Binding and Functional Data

Parameter This compound Anandamide (AEA) Receptor Target
Binding Affinity (Ki) ~753 nM caymanchem.com ~753 nM (equipotent) caymanchem.com Human CB1
Binding Affinity (Ki) ~1810 nM caymanchem.com ~1810 nM (equipotent) caymanchem.com Human CB2
Functional Activity Equipotent to AEA nih.gov Reference Agonist nih.gov Inhibition of cAMP (CB1)
Functional Activity IC₅₀: 431 nM medchemexpress.com - Inhibition of cAMP (CHO-hCB1 cells)
Functional Activity IC₅₀: 156 nM medchemexpress.com - Inhibition of cAMP (CHO-hCB2 cells)

| Functional Activity | Lower potency than AEA nih.gov | Reference Agonist nih.gov | Inhibition of N-type Ca²⁺ channels |

Insights into Structure-Activity Relationships

The comparison of this compound with anandamide, OEA, and PEA provides critical insights into the structure-activity relationships (SAR) of N-acylethanolamides. The key determinant for direct agonism at cannabinoid receptors is the presence of a polyunsaturated fatty acid chain. nih.gov

Specifically, research indicates that NAEs with three or more double bonds in their acyl chain, such as anandamide and this compound, are effective ligands for CB1 and CB2 receptors. nih.gov The shared positioning of the double bonds at carbons 5, 8, and 11 appears to be a crucial structural motif for receptor recognition and activation. nih.gov

Conversely, the lack of multiple double bonds in the acyl chain, as seen in the monounsaturated OEA and the saturated PEA, prevents meaningful interaction with the cannabinoid receptor binding pocket. nih.govacs.org These molecules have evolved to interact with a different set of targets, including nuclear receptors (PPAR-α) and other G protein-coupled receptors (GPR55, GPR119), to carry out their distinct physiological roles. encyclopedia.pubnih.gov This demonstrates a clear SAR principle where the degree of unsaturation in the fatty acid tail dictates the molecular target and subsequent biological function of the N-acylethanolamide.

Impact of Fatty Acyl Chain Desaturation and Length on Receptor Selectivity

The structure of the fatty acyl chain is a primary determinant of the pharmacological profile of N-acylethanolamides. tandfonline.com The length of this chain and the number and position of double bonds dictate the molecule's affinity and efficacy at various receptors, most notably the cannabinoid receptors CB1 and CB2. nih.govscbt.com

This compound (MEA), the N-acylethanolamide derivative of Mead acid (20:3, n-9), serves as a compelling case study. It is recognized as an endogenous agonist for both CB1 and CB2 cannabinoid receptors. nih.gov Research has shown that MEA is equipotent to anandamide (arachidonylethanolamide, AEA), a well-characterized endocannabinoid, in competing for the binding of the potent cannabinoid agonist [3H]CP55,940 to both human CB1 and CB2 receptors. nih.gov This suggests that the specific 20-carbon chain with three double bonds in MEA provides a structural conformation that is highly amenable to binding within the active sites of these receptors.

The significance of the fatty acyl chain is further highlighted by comparing the activity of various NAEs. For instance, N-palmitoylethanolamine (PEA), which possesses a saturated 16-carbon acyl chain, shows preferential activity towards peroxisome proliferator-activated receptor-alpha (PPAR-α) rather than cannabinoid receptors. tandfonline.commdpi.com In contrast, the polyunsaturated 20-carbon chains of both MEA and AEA confer significant affinity for CB1 and CB2 receptors. nih.govnih.gov This underscores the principle that both chain length and desaturation are critical for receptor selectivity.

The enzymatic hydrolysis of NAEs also exhibits a strong dependence on the fatty acyl chain structure. N-acylethanolamine acid amidase (NAAA), a key enzyme in NAE degradation, preferentially hydrolyzes saturated and monounsaturated NAEs like PEA. tandfonline.comnih.gov Its activity is markedly lower for polyunsaturated NAEs such as anandamide. tandfonline.com This selectivity is attributed to the conformation of the fatty acyl chain within the enzyme's catalytic site. tandfonline.com

Table 1: Comparative Receptor Binding Affinity and Functional Activity of Select N-Acylethanolamides

CompoundFatty Acyl ChainPrimary Receptor Target(s)Reported Binding Affinity (Ki) or Functional Activity (IC50)
This compound (MEA)20:3 (n-9)CB1, CB2Kd: 753 nM (CB1), 1810 nM (CB2); IC50: 431 nM (cAMP, CB1), 156 nM (cAMP, CB2) medchemexpress.com
Anandamide (AEA)20:4 (n-6)CB1, CB2Equipotent to MEA in binding assays nih.gov
N-Palmitoylethanolamine (PEA)16:0PPAR-α-
N-Oleoylethanolamine (OEA)18:1 (n-9)PPAR-α-

Data compiled from multiple sources. This table is for illustrative purposes and direct comparison of values across different studies should be done with caution.

Significance of the Ethanolamide Moiety for Biological Recognition

While the fatty acyl chain is a key determinant of receptor selectivity, the ethanolamide head group is essential for the biological recognition and activity of NAEs as a class. acs.org This polar moiety is involved in crucial interactions within the binding pockets of receptors and the active sites of metabolic enzymes. scbt.comacs.org

The importance of the ethanolamide group is underscored by studies investigating modifications to this part of the molecule. For example, the substitution of the ethanolamine with other small polar groups, such as in the arachidonamides of GABA and L-serine, resulted in a loss of activity at the CB1 receptor. nih.gov This demonstrates the stringent structural requirements of the receptor's binding pocket for the ethanolamide head group.

Furthermore, the enzymatic machinery responsible for the synthesis and degradation of NAEs is tailored to recognize the ethanolamide structure. N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of NAEs, specifically cleaves N-acylphosphatidylethanolamines to produce NAEs. wikipedia.org Similarly, fatty acid amide hydrolase (FAAH) and NAAA recognize the ethanolamide linkage for hydrolysis. tandfonline.comwikipedia.org

However, research on NAAA has suggested that while the ethanolamide head is involved in binding, the catalytic efficiency is more strictly dependent on the fatty acyl chain length. tandfonline.comacs.org This suggests a model where the ethanolamide moiety acts as an anchor, positioning the fatty acyl chain optimally within the enzyme's catalytic site for hydrolysis. acs.org

Q & A

Q. What experimental approaches are used to synthesize and characterize Mead acid ethanolamide?

this compound is synthesized via amidation of Mead acid (5,8,11-eicosatrienoic acid) with ethanolamine. The reaction typically employs ethanol as a solvent, followed by evaporation under inert gas (argon/nitrogen) to isolate the product . Characterization involves thin-layer chromatography (TLC) to confirm purity (≥98%) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity, including the ethanolamide moiety and unsaturated triene system . For reproducible synthesis, reaction conditions (e.g., molar ratios, temperature, catalyst use) should align with protocols validated for analogous fatty acid ethanolamides .

Q. How does this compound interact with cannabinoid receptors, and what assays validate this activity?

this compound acts as a dual agonist for CB1 (central) and CB2 (peripheral) cannabinoid receptors. Competitive radioligand binding assays using [³H]-CP55,940 or [³H]-WIN55,212-2 in transfected cell membranes (e.g., HEK293 cells) quantify receptor affinity . Functional activity is confirmed via inhibition of electrically evoked contractions in mouse vas deferens (CB1-mediated) and cAMP modulation in CB2-expressing cells . Notably, structural analogs like arachidoyl ethanolamide lack CB1/CB2 binding, highlighting the importance of Mead acid’s triunsaturated chain for receptor interaction .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound, and how do polymorphisms affect its pharmacokinetics?

this compound is metabolized by cytochrome P450 (CYP) isoforms, particularly CYP2B6 and CYP2D6, which produce hydroxylated (e.g., 20-HETE-EA) and epoxidized (e.g., 14,15-EET-EA) metabolites . Polymorphisms in these enzymes (e.g., CYP2B64, CYP2D634) alter catalytic efficiency, impacting metabolite ratios and degradation rates. Pharmacokinetic studies require LC-MS/MS to quantify parent compound and metabolites in biological matrices, coupled with enzyme inhibition assays (e.g., using ketoconazole for CYP3A4) to identify dominant pathways . Degradation by fatty acid amide hydrolase (FAAH) and epoxide hydrolase (EH) further complicates stability, necessitating co-administration of inhibitors like URB597 (FAAH) or AUDA (EH) for in vivo studies .

Q. How can researchers address analytical challenges in quantifying this compound amid isomer interference?

Co-elution with structural isomers (e.g., vaccinoyl or elaidoyl ethanolamides) compromises LC-MS sensitivity. Resolution requires optimized chromatographic conditions:

  • Column : C18 with 1.7 µm particles for high resolution.
  • Mobile phase : Acetonitrile/water with 0.1% formic acid, using gradient elution (e.g., 40%–95% acetonitrile over 15 minutes) .
  • MS detection : Multiple reaction monitoring (MRM) targeting unique fragments (e.g., m/z 348 → 62 for this compound) to enhance specificity .
    Validation should include spike-and-recovery experiments in biological samples (plasma, brain homogenates) to confirm accuracy (≥85%) and precision (CV ≤15%) .

Q. What pharmacological differences exist between this compound and its prostaglandin metabolites?

Cyclooxygenase-2 (COX-2) oxidizes this compound to prostaglandin analogs (e.g., PGE2-EA), which exhibit reduced receptor affinity compared to native prostaglandins. For example, PGE2-EA binds EP1–EP4 receptors with pKi values 2–3 orders of magnitude lower than PGE2 . Functional assays in guinea pig trachea and vas deferens reveal partial agonism (e.g., 38.9% contraction vs. 51.8% for PGE2), suggesting metabolite activity is context-dependent . Researchers must differentiate direct effects of this compound from its metabolites using COX-2 inhibitors (e.g., celecoxib) in experimental designs .

Q. How do structural modifications influence the stability and receptor selectivity of this compound?

The ethanolamide group and triene system are critical for FAAH resistance and receptor binding. Saturation of the 5,8,11-triene (e.g., to arachidoyl ethanolamide) abolishes CB1/CB2 activity, while methyl esterification accelerates FAAH-mediated hydrolysis . Computational modeling (e.g., molecular docking with CB1 homology models) identifies key hydrogen bonds between the ethanolamide hydroxyl and Ser383/Trp356 residues . Stability studies in rat brain homogenates (37°C, pH 7.4) combined with HPLC quantification can rank derivatives by half-life (t½), guiding structure-activity relationship (SAR) optimization .

Methodological Considerations

  • Competitive binding assays : Use 100 mM PMSF to inhibit serine hydrolases during membrane preparation, preserving ligand integrity .
  • In vivo models : Pair CB1/CB2 knockout mice with wild-type controls to isolate receptor-specific effects .
  • Data interpretation : Address discrepancies between LC-MS and GC-MS results by cross-validating with orthogonal methods (e.g., immunoassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.